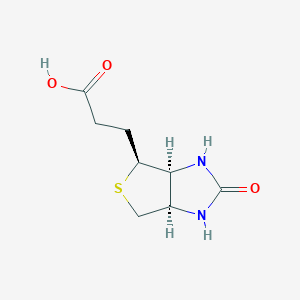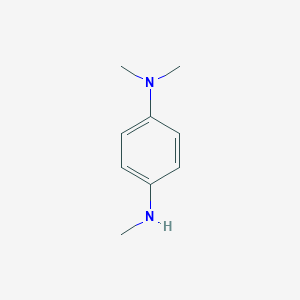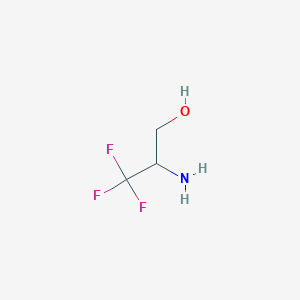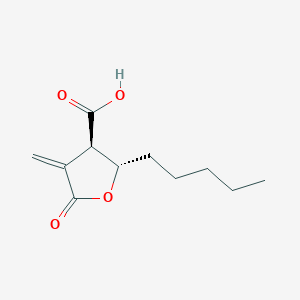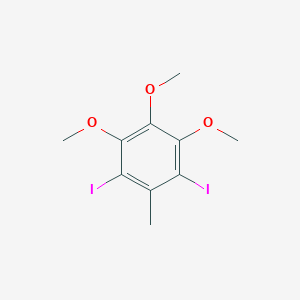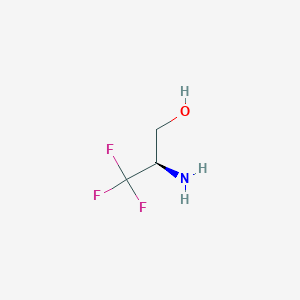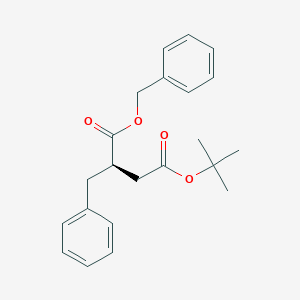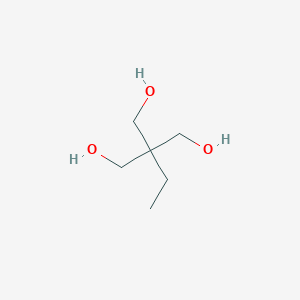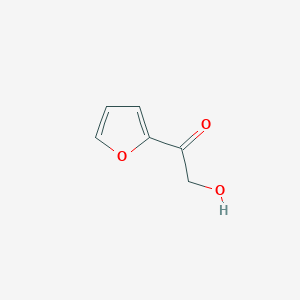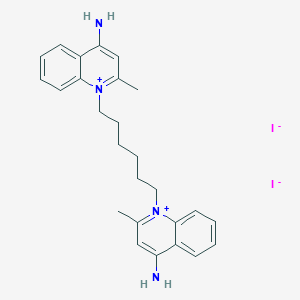
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a chemical compound that belongs to the class of quaternary ammonium salts. It is commonly referred to as 'bisquaternary ammonium salt' or 'bisQAS.' This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It is also thought to inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division.
Biochemical And Physiological Effects
Studies have shown that '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has low toxicity and does not affect normal human cells. It has been found to have potent antibacterial and antifungal activity against various strains of bacteria and fungi. In cancer cell lines, it has shown significant inhibition of cell growth and induction of apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several potential future directions for research on '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium).' One area of interest is its use in combination with other antibacterial and antifungal agents to enhance their efficacy. Another potential direction is its use in developing new cancer treatments that target specific types of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
In conclusion, '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a promising compound that has shown potential applications in medicinal chemistry, biochemistry, and pharmacology. Its broad-spectrum antibacterial and antifungal activity and low toxicity make it an attractive candidate for further research and development. With further studies, this compound could potentially lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' involves the reaction of 4-amino-2-methylquinoline with hexamethylene dibromide in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous or organic solvent, and the product is obtained as a white crystalline solid after purification.
Scientific Research Applications
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is medicinal chemistry, where it has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.
properties
CAS RN |
125093-38-1 |
|---|---|
Product Name |
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium) |
Molecular Formula |
C26H32N4+2 |
Molecular Weight |
654.4 g/mol |
IUPAC Name |
1-[6-(4-amino-2-methylquinolin-1-ium-1-yl)hexyl]-2-methylquinolin-1-ium-4-amine;diiodide |
InChI |
InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H |
InChI Key |
LINDRLLQNAMAOH-UHFFFAOYSA-P |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
synonyms |
1,1'-hexamethylenebis(4-amino-2-methylquinolinium) 1,1-HECA HECA iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
